![molecular formula C18H36N2 B14661834 3-[Methyl(tetradecan-2-YL)amino]propanenitrile CAS No. 41293-82-7](/img/structure/B14661834.png)
3-[Methyl(tetradecan-2-YL)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(tetradecan-2-yl)amino]propanenitrile is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a methyl-substituted tetradecane chain linked to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(tetradecan-2-yl)amino]propanenitrile typically involves the reaction of tetradecane-2-amine with 3-chloropropanenitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloropropanenitrile, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[Methyl(tetradecan-2-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile group or the alkyl chain can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
3-[Methyl(tetradecan-2-yl)amino]propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[Methyl(tetradecan-2-yl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways. Its nitrile group can also participate in covalent bonding with target proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
3-[Methyl(tetradecan-2-yl)amino]propanamide: Similar structure but with an amide group instead of a nitrile.
3-[Methyl(tetradecan-2-yl)amino]propanol: Contains a hydroxyl group instead of a nitrile.
3-[Methyl(tetradecan-2-yl)amino]propanoic acid: Features a carboxylic acid group in place of the nitrile.
Uniqueness
3-[Methyl(tetradecan-2-yl)amino]propanenitrile is unique due to its specific combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring amphiphilic compounds with reactive functional groups.
特性
CAS番号 |
41293-82-7 |
|---|---|
分子式 |
C18H36N2 |
分子量 |
280.5 g/mol |
IUPAC名 |
3-[methyl(tetradecan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C18H36N2/c1-4-5-6-7-8-9-10-11-12-13-15-18(2)20(3)17-14-16-19/h18H,4-15,17H2,1-3H3 |
InChIキー |
BLGVPGNWDUOIKY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)N(C)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


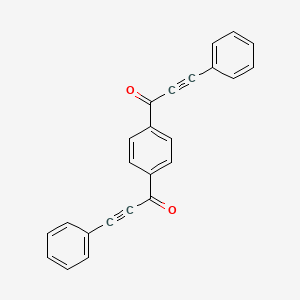
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)

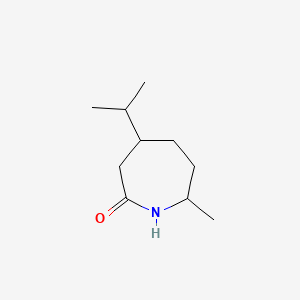

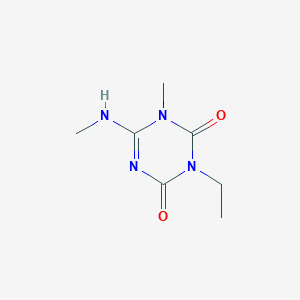
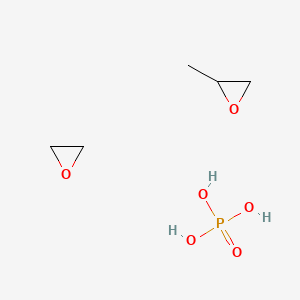

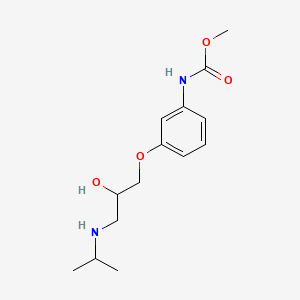
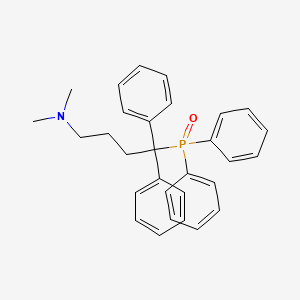

phosphane](/img/structure/B14661839.png)
